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molecular formula C5H3BrO2S B183166 3-Bromothiophene-2-carboxylic acid CAS No. 7311-64-0

3-Bromothiophene-2-carboxylic acid

Cat. No. B183166
M. Wt: 207.05 g/mol
InChI Key: VQQLWBUTTMNMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

prepared by reaction of 3-bromo-thiophene-2-carboxylic acid with 4-fluorophenyl-boronic acid. LC-MS (basic): tR=0.47 min; [M−H]−=221.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=[O:8].[F:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7]([OH:9])=[O:8])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=C(SC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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